Fasiplon
Overview
Description
Fasiplon, also known as 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-imidazo[1,2-a]pyrimidine, is a nonbenzodiazepine anxiolytic drug from the imidazopyrimidine family. It was developed by a team at Roussel Uclaf in the 1990s. This compound binds strongly to benzodiazepine sites on the GABA A receptor and has similar anxiolytic effects in animals, but with less sedative or muscle relaxant action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fasiplon involves the formation of the imidazopyrimidine core, followed by the introduction of the oxadiazole moiety. The key steps include:
Formation of the Imidazopyrimidine Core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxadiazole Moiety: This involves the reaction of the imidazopyrimidine intermediate with suitable reagents to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fasiplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .
Scientific Research Applications
Fasiplon has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of imidazopyrimidine and oxadiazole chemistry.
Biology: this compound is studied for its effects on the GABA A receptor and its potential neuroprotective properties.
Medicine: this compound is investigated for its anxiolytic effects and potential use in treating anxiety disorders.
Mechanism of Action
Fasiplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. Unlike traditional benzodiazepines, this compound has less sedative or muscle relaxant action, making it a potentially safer alternative for treating anxiety .
Comparison with Similar Compounds
Pleconaril: An antiviral drug with a similar oxadiazole moiety.
Raltegravir: An antiretroviral drug used in the treatment of HIV/AIDS.
Butalamine: A drug with similar anxiolytic properties.
Oxolamine: A cough suppressant with a similar chemical structure.
Uniqueness of Fasiplon: this compound is unique in its strong binding to benzodiazepine sites on the GABA A receptor, coupled with its reduced sedative and muscle relaxant effects. This makes it a promising candidate for treating anxiety disorders with a lower risk of side effects compared to traditional benzodiazepines .
Properties
IUPAC Name |
3-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-5-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-5-9-7(2)18-6-10(11-14-8(3)20-17-11)15-13(18)16-12(9)19-4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYKPLMXIRYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(N=C2N=C1OC)C3=NOC(=N3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147512 | |
Record name | Fasiplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106100-65-6 | |
Record name | 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106100-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasiplon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106100656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasiplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASIPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCA050IPGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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